- Comparison of Ullmann/RCM and Ullmann/Bis-hydrazone Coupling Reactions; New Access to Benzodithiophenes for Dye-Sensitized Solar Cell and Thiahelicene ApplicationsSynlett, 2014, 25(5), 701-707,
Cas no 930-96-1 (3-Bromothiophene-2-carboxaldehyde)

930-96-1 structure
상품 이름:3-Bromothiophene-2-carboxaldehyde
3-Bromothiophene-2-carboxaldehyde 화학적 및 물리적 성질
이름 및 식별자
-
- 3-Bromothiophene-2-carboxaldehyde
- BUTTPARK 43\57-52
- 3-BROMOTHIOPHENE-2-CARBALDEHYDE
- 3-BROMO-2-FORMYLTHIOPHENE
- 3-BROMO-2-THIOPHENECARBALDEHYDE
- 3-Bromo-2-Formylthophene
- 3-Bromo-thiophene-2-carbaldehyde
- 3-Bromo-2-thiophenecarboxaldehyde
- 3-Bromo-2-thiophenecarboxaldehyde (ACI)
- 3-Bromo-2-thiophencarboxaldehyde
- 3-Bromothiophene-2-aldehyde
- 3-Bromothiophene-2-carboxaldehyde, 96%
- BP-10706
- MFCD00126680
- 3-bromothiophen-2-aldehyde
- Z1157754111
- B2934
- DB-024730
- PB25976
- SCHEMBL964511
- SY019172
- HY-W007753
- AC-25791
- EN300-97256
- AKOS005069326
- CS-W007753
- 2-THIOPHENECARBOXALDEHYDE, 3-BROMO-
- 10X-0872
- W-204075
- 3-bromothiophene carboxaldehyde
- 930-96-1
- J-640132
- DTXSID20383882
- 3-BROMO-2-THIOPHENE CARBOXALDEHYDE
- J-800136
-
- MDL: MFCD00126680
- 인치: 1S/C5H3BrOS/c6-4-1-2-8-5(4)3-7/h1-3H
- InChIKey: BCZHCWCOQDRYGS-UHFFFAOYSA-N
- 미소: O=CC1=C(Br)C=CS1
- BRN: 109757
계산된 속성
- 정밀분자량: 189.9088g/mol
- 표면전하: 0
- XLogP3: 2.1
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 2
- 회전 가능한 화학 키 수량: 1
- 동위원소 질량: 189.9088g/mol
- 단일 동위원소 질량: 189.9088g/mol
- 수소 결합 토폴로지 분자 극성 표면적: 45.3Ų
- 중원자 수량: 8
- 복잡도: 96.4
- 동위원소 원자 수량: 0
- 원자 구조의 중심 수량을 확정하다.: 0
- 정의되지 않은 원자 구성 센터 수: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 총 키 단위 수량: 1
- 표면전하: 0
- 상호 변형 이기종 수량: 아무것도 아니야
실험적 성질
- 색과 성상: 미확정
- 밀도: 1.755 g/mL at 25 °C
- 융해점: 24-25°C
- 비등점: 115°C/20mmHg(lit.)
- 플래시 포인트: 110℃(230℉)(lit.)
- 굴절률: n20/D 1.635
- 수용성: Not miscible in water.
- PSA: 45.31000
- LogP: 2.32310
- 민감성: Air Sensitive
- 용해성: 미확정
3-Bromothiophene-2-carboxaldehyde 보안 정보
-
기호:
- 제시어:경고
- 신호어:Warning
- 피해 선언: H315,H319
- 경고성 성명: P280,P305+P351+P338,P302+P352,P321,P362,P332+P313
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 위험 범주 코드: R20/21/22;R36/37/38
- 보안 지침: S26-S36/37/39-S22
-
위험물 표지:
- 위험 용어:R20/21/22; R36/37/38
- 위험 등급:IRRITANT
- 저장 조건:Keep in dark place,Inert atmosphere,Store in freezer, under -20°C
3-Bromothiophene-2-carboxaldehyde 세관 데이터
- 세관 번호:2934999090
- 세관 데이터:
중국 세관 번호:
2934999090개요:
293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%
신고 요소:
제품 이름, 어셈블리 컨텐트, 사용
요약:
293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%
3-Bromothiophene-2-carboxaldehyde 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D376152-100g |
3-Bromothiophene-2-carbaldehyde |
930-96-1 | 97% | 100g |
$800 | 2023-09-01 | |
MedChemExpress | HY-W007753-10g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 10g |
¥440 | 2024-05-22 | ||
abcr | AB469012-5 g |
3-Bromothiophene-2-carbaldehyde, min. 95%; . |
930-96-1 | 5g |
€126.60 | 2023-07-18 | ||
abcr | AB469012-25 g |
3-Bromothiophene-2-carbaldehyde, min. 95%; . |
930-96-1 | 25g |
€311.30 | 2023-07-18 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 716553-1G |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 1g |
¥265.39 | 2023-11-27 | ||
abcr | AB469012-1 g |
3-Bromothiophene-2-carbaldehyde, min. 95%; . |
930-96-1 | 1g |
€69.90 | 2023-07-18 | ||
Ambeed | A253098-1g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 95% | 1g |
$9.0 | 2025-02-26 | |
abcr | AB469012-10 g |
3-Bromothiophene-2-carbaldehyde, min. 95%; . |
930-96-1 | 10g |
€178.50 | 2023-07-18 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001703-1g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 96% | 1g |
¥80 | 2024-05-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001703-5g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 96% | 5g |
¥255 | 2024-05-20 |
3-Bromothiophene-2-carboxaldehyde 합성 방법
합성회로 1
합성회로 2
반응 조건
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; -70 °C; 10 min, -70 °C
1.2 Solvents: Diethyl ether ; 30 min, -70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Diethyl ether ; 30 min, -70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
- Preparation of thieno[2,3-c]isoquinolines as inhibitors of PARP, World Intellectual Property Organization, , ,
합성회로 3
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 - 5 °C; 0.5 h, 0 - 5 °C
1.2 Solvents: Tetrahydrofuran ; 0 - 5 °C; 3 h, 0 - 5 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 - 5 °C; 15 min, 0 - 5 °C
1.2 Solvents: Tetrahydrofuran ; 0 - 5 °C; 3 h, 0 - 5 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 - 5 °C; 15 min, 0 - 5 °C
참조
- Preparation of alkyl-substituted fused thiophenes, China, , ,
합성회로 4
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 0 °C → rt; 4 h, rt
1.2 0 °C → rt; 4 h, rt
참조
- Optical Activity of Heteroaromatic Conjugated Polymer Films Prepared by Asymmetric Electrochemical Polymerization in Cholesteric Liquid Crystals: Structural Function for Chiral InductionMacromolecules (Washington, 2013, 46(6), 2078-2091,
합성회로 5
합성회로 6
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
참조
- Synthesis, fluorescence and two-photon absorption properties of novel push-pull 5-aryl[3,2-b]thienothiophene derivativesEuropean Journal of Organic Chemistry, 2016, 2016(31), 5263-5273,
합성회로 7
합성회로 8
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 0 °C; 12 h, rt
1.2 0 °C; 12 h, rt
참조
- Synthesis and characterization of liquid crystal molecules based on thieno [3,2-b] thiophene and their application in organic field-effect transistorsLiquid Crystals, 2017, 44(3), 557-565,
합성회로 9
합성회로 10
반응 조건
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 15 min, -78 °C; 15 min, -78 °C
1.2 2 h, -78 °C → rt
1.3 Solvents: Water ; rt
1.2 2 h, -78 °C → rt
1.3 Solvents: Water ; rt
참조
- Convergent Synthesis of Fluorene Derivatives by a Rhodium-Catalyzed Stitching Reaction/Alkene Isomerization SequenceChemistry - A European Journal, 2019, 25(31), 7475-7479,
합성회로 11
합성회로 12
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.2 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
참조
- Correlation of structure and photovoltaic performance of benzo[1,2-b:4,5-b']dithiophene copolymers alternating with different acceptorsNew Journal of Chemistry, 2015, 39(3), 2248-2255,
합성회로 13
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 0 °C → rt; 4 h, rt
1.2 0 °C → rt; 4 h, rt
참조
- The Effect of Ring Expansion in Thienobenzo[b]indacenodithiophene Polymers for Organic Field-Effect TransistorsJournal of the American Chemical Society, 2019, 141(47), 18806-18813,
합성회로 14
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
1.2 -
1.2 -
참조
- Synthesis and physical properties of decylbithiophene end-capped oligomers based on naphthalene, anthracene and benzo[1,2-b:4,5-b']dithiopheneBulletin of the Korean Chemical Society, 2009, 30(3), 618-622,
합성회로 15
반응 조건
1.1 Catalysts: Titanium tetrachloride Solvents: Dichloromethane ; 30 - 40 min, -12 °C; 2 h, -12 °C
1.2 Solvents: Water ; 15 min, -12 °C; 1 h, -12 °C
1.2 Solvents: Water ; 15 min, -12 °C; 1 h, -12 °C
참조
- Synthesis of N-Substituted Condensed Tetrahydropyridine-Based Enaminones via Palladium-Catalyzed Intramolecular C-N Cross-couplingJournal of Heterocyclic Chemistry, 2018, 55(3), 670-684,
합성회로 16
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Water ; -78 °C; 1 h, -78 °C
1.2 12 h, rt
1.2 12 h, rt
참조
- Preparation of polymers containing 1,2-bis(3-cyanothiophen-2-yl)ethene derivatives as organic semiconductor compounds and organic electronic devices containing them, Korea, , ,
합성회로 17
반응 조건
1.1 Reagents: Hydrogen bromide Solvents: Water ; 10 min, 70 °C
참조
- Latent Carbene: Diaminomethylation of ThiophenesEuropean Journal of Organic Chemistry, 2022, 2022(40),,
합성회로 18
합성회로 19
반응 조건
1.1 Reagents: Lithium diisopropylamide ; < 5 °C; 30 min, cooled
1.2 20 min, cooled; 3 h, cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, cooled
1.2 20 min, cooled; 3 h, cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, cooled
참조
- Highly Emissive and Electrochemically Stable Thienylene Vinylene Oligomers and Copolymers: an Unusual Effect of Alkylsulfanyl SubstituentsAdvanced Functional Materials, 2010, 20(10), 1661-1669,
합성회로 20
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 35 min, -78 °C; 1 h, -78 °C; 30 min, -78 °C → 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C; 20 h, -78 °C → rt
1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C; 20 h, -78 °C → rt
참조
- Thiophene-Fused Borepins As Directly Functionalizable Boron-Containing π-Electron SystemsJournal of the American Chemical Society, 2014, 136(19), 7132-7139,
3-Bromothiophene-2-carboxaldehyde Raw materials
- 1-(3-Bromo-2-thienyl)-N,N,N′-trimethyl-N′-(trimethylsilyl)methanediamine
- N-Methylformanilide
- 3-Bromothiophene
- 2,3-Dibromothiophene
- piperidine-1-carbaldehyde
- 1,1-Dichlorodimethyl ether
3-Bromothiophene-2-carboxaldehyde Preparation Products
3-Bromothiophene-2-carboxaldehyde 관련 문헌
-
1. Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivativesLance S. Fuller,Brian Iddon,Kevin A. Smith J. Chem. Soc. Perkin Trans. 1 1997 3465
-
Sompit Wanwong,Ambata Poe,Ganapathy Balaji,S. Thayumanavan Org. Biomol. Chem. 2014 12 2474
-
Piotr Bujak,Irena Kulszewicz-Bajer,Malgorzata Zagorska,Vincent Maurel,Ireneusz Wielgus,Adam Pron Chem. Soc. Rev. 2013 42 8895
-
4. Vinylogous Nicholas reactions in the synthesis of bi- and tricyclic cycloheptynedicobalt complexesIzabela Kolodziej,James R. Green Org. Biomol. Chem. 2015 13 10852
-
5. Synthesis of fused 1λ4,2-thiazines(2-azathiabenzenes)Raymond S. Gairns,Richard D. Grant,Christopher J. Moody,Charles W. Rees,Siu Chung Tsoi J. Chem. Soc. Perkin Trans. 1 1986 483
930-96-1 (3-Bromothiophene-2-carboxaldehyde) 관련 제품
- 98-03-3(Thiophene-2-carbaldehyde)
- 501-91-7(2-Thiophenecarboxaldehyde,5-(1-propyn-1-yl)-)
- 18791-78-1(4-Bromo-3-thiophenecarbaldehyde)
- 3541-37-5(1-benzothiophene-2-carbaldehyde)
- 4701-17-1(5-Bromothiophene-2-carbaldehyde)
- 872-31-1(3-Bromothiophene)
- 58-71-9(Cephalothin sodium)
- 932-95-6(2,5-Thiophenedicarboxaldehyde)
- 31486-86-9(Thieno3,2-bthiophene-2-carbaldehyde)
- 36880-33-8(5-Ethylthiophene-2-carbaldehyde)
추천 공급업체
Amadis Chemical Company Limited
(CAS:930-96-1)3-Bromothiophene-2-carboxaldehyde

순결:99%
재다:100g
가격 ($):428.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:930-96-1)3-Bromothiophene-2-carbaldehyde

순결:99.9%
재다:200kg
가격 ($):문의